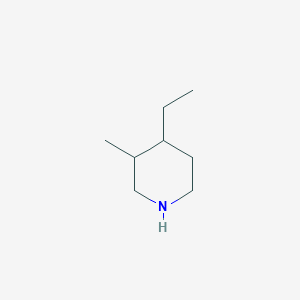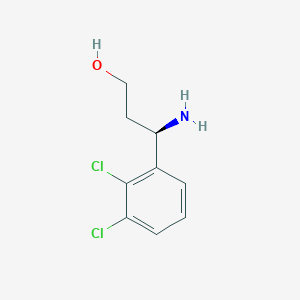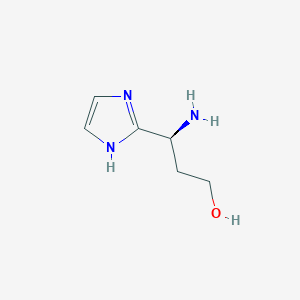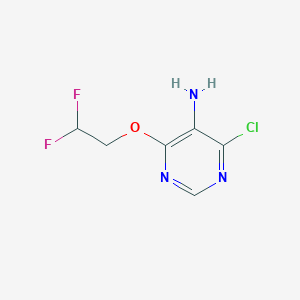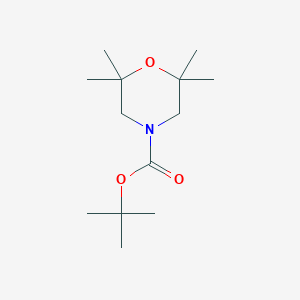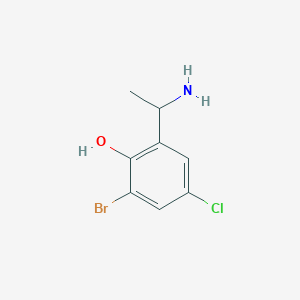
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of two methyl groups attached to the benzene ring and a trifluoroethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,4-dimethylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include catalysts such as iron porphyrin, which facilitates the N-trifluoroethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline include:
- 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- 4-(2,2,2-trifluoroethyl)aniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring and the presence of the trifluoroethyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H12F3N |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-7-3-4-9(5-8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
InChI-Schlüssel |
SSWBHHMBVMJOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


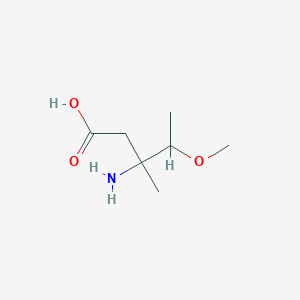
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
